6-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrimidin-4-one is a non-peptide compound identified as a potent angiotensin II receptor antagonist. [] Angiotensin II receptor antagonists are a class of pharmaceutical compounds that block the action of angiotensin II, a hormone that plays a crucial role in regulating blood pressure and fluid balance in the body.
SL910102 was developed by Synthelabo, a pharmaceutical company, as part of their research into angiotensin receptor antagonists. It falls under the classification of non-peptide angiotensin II receptor antagonists, which are commonly used in the treatment of hypertension and heart failure due to their ability to block the vasoconstrictive effects of angiotensin II .
The synthesis of SL910102 involves several steps that typically include the following processes:
Specific reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of SL910102 features a complex arrangement that includes:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding interactions with receptors .
SL910102 participates in various chemical reactions primarily related to its function as an angiotensin II receptor antagonist. Some notable reactions include:
The mechanism of action for SL910102 involves:
SL910102 exhibits several important physical and chemical properties:
The primary applications of SL910102 include:
Angiotensin II (Ang II) activation of AT₁ receptors initiates multiple pathophysiological pathways:
AT₁ receptor antagonists (ARBs) selectively inhibit these detrimental effects while permitting Ang II binding to AT₂ receptors, which often counterbalance AT₁ effects through vasodilation and anti-proliferative actions [5]. Clinical trials validate ARBs in reducing morbidity in hypertension, heart failure, and diabetic nephropathy by attenuating maladaptive RAS signaling [3] [6].
Table 1: Pathophysiological Consequences of AT₁ Receptor Activation
Pathway | Biological Effect | Clinical Impact |
---|---|---|
Vasoconstriction | Increased systemic vascular resistance | Hypertension, tissue hypoperfusion |
Aldosterone Release | Sodium/water retention; potassium loss | Volume overload, electrolyte imbalance |
Fibrosis | Collagen deposition in heart/kidneys | Organ dysfunction (e.g., heart failure) |
Inflammation | Cytokine release; leukocyte recruitment | Vascular endothelial damage |
Early ARBs evolved from peptide analogs to non-peptide molecules with improved oral bioavailability and receptor specificity. The biphenyltetrazole scaffold emerged as a pivotal structural motif:
Table 2: Structural and Binding Characteristics of Key Biphenyltetrazole ARBs
Compound | R1 Group | R2 Group | AT₁ Binding Affinity (Relative) | Antagonism Type |
---|---|---|---|---|
Losartan | Imidazole | Hydroxymethyl | 1 (Reference) | Surmountable |
Valsartan | Valeroyl | - | 6x | Insurmountable |
Telmisartan | Benzimidazole | Carboxylic acid | 10x | Insurmountable |
Candesartan | Ethoxyphenyl | Carbamoyl | 80x | Insurmountable |
SL910102 | Pyridine-imidazole | Butyl | Not fully characterized | Non-competitive |
SL910102 (CAS 144756-71-8) is a non-peptide angiotensin AT₁ receptor antagonist developed in the early 1990s. Its structure features a pyridine-imidazole core linked to a butyl chain and biphenyltetrazole system, distinguishing it from contemporaneous ARBs like losartan [2]. Key attributes include:
Although SL910102 did not transition to clinical use, it contributed to understanding non-competitive AT₁ inhibition—a property later optimized in candesartan and olmesartan [8]. Its development underscored the feasibility of non-peptide ARBs with tailored pharmacokinetic profiles.
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9